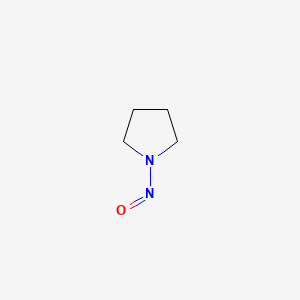![molecular formula C14H18F3N B584546 Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine CAS No. 1158757-91-5](/img/structure/B584546.png)
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine is a chemical compound with the molecular formula C14H18F3N and a molecular weight of 257.29 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexahydroazepine ring. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzyl chloride and hexahydroazepine.
Reaction Conditions: The reaction typically involves the nucleophilic substitution of the benzyl chloride with the hexahydroazepine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or metabolism, depending on the specific research context.
Comparison with Similar Compounds
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine can be compared with similar compounds such as:
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyridine: This compound has a similar structure but with a pyridine ring instead of an azepine ring.
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-piperidine: This compound features a piperidine ring, offering different chemical properties and reactivity.
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-morpholine: The presence of an oxygen atom in the morpholine ring provides unique interactions and applications.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFUGGMUMPWMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747889 |
Source


|
| Record name | 3-{[3-(Trifluoromethyl)phenyl]methyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158757-91-5 |
Source


|
| Record name | 3-{[3-(Trifluoromethyl)phenyl]methyl}azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/new.no-structure.jpg)






![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)

![5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B584486.png)
